molecular formula C14H17NO4S B12164325 methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12164325
M. Wt: 295.36 g/mol
InChI Key: BJKNNDAQWOQRHL-UHFFFAOYSA-N
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Description

Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the microwave-assisted synthesis of thiophene scaffolds. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C provides rapid access to thiophene derivatives . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in DMSO, which can be used as a novel sulfur synthon for the synthesis of substituted thiophenes .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has been explored to produce thiophene derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol or thioether compounds.

Scientific Research Applications

Methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as kinase inhibitors and antimicrobial agents . In the field of materials science, thiophene-based compounds are used in the development of organic photovoltaics and semiconductors .

Mechanism of Action

The mechanism of action of methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of target proteins . This inhibition can disrupt cellular signaling pathways and affect various biological processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methyl 2-(oxolane-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate include methyl 3-amino-2-thiophenecarboxylate and other substituted thiophene derivatives . These compounds share the thiophene core structure but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the oxolane-2-amido group and the cyclopenta[b]thiophene ring system enhances its potential for specific interactions with biological targets and its utility in various applications.

Properties

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

methyl 2-(oxolane-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H17NO4S/c1-18-14(17)11-8-4-2-6-10(8)20-13(11)15-12(16)9-5-3-7-19-9/h9H,2-7H2,1H3,(H,15,16)

InChI Key

BJKNNDAQWOQRHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CCCO3

Origin of Product

United States

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